molecular formula C26H25N3O3S2 B2818983 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide CAS No. 864859-87-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide

Cat. No. B2818983
CAS RN: 864859-87-0
M. Wt: 491.62
InChI Key: XYTCYHGNVMIQMA-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in medicinal chemistry and have shown potential as anti-tubercular and anti-inflammatory agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can vary depending on the specific substituents present on the benzothiazole ring. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. In general, benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Metabolic Stability Improvement

Stec et al. (2011) researched similar compounds and focused on improving metabolic stability, particularly by examining 6,5-heterocyclic analogues to reduce metabolic deacetylation. This is relevant to the chemical structure as it pertains to modifying similar compounds for better stability in metabolic environments (Stec et al., 2011).

Antimicrobial Activity

Anuse et al. (2019) synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl) derivatives for antimicrobial activity. Their research is pertinent as it explores the antimicrobial potential of structures closely related to the compound (Anuse et al., 2019).

Anticancer Agents with Low Toxicity

Xie et al. (2015) conducted research on N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide, a compound with structural similarities, as a dual inhibitor for anticancer purposes with reduced toxicity. This study is significant for understanding how similar compounds can be used in cancer treatment with minimized side effects (Xie et al., 2015).

Antibacterial and Antifungal Activities

Patel and Agravat (2007) explored 2-amino substituted benzothiazole derivatives for their antibacterial and antifungal activities. This research is relevant due to the structural relationship with the compound , highlighting potential applications in combating microbial infections (Patel & Agravat, 2007).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated sulfonamides with benzo[d]thiazol-2-yl derivatives for antimalarial activity and potential COVID-19 drug applications. This study is significant for its exploration of the compound's derivatives in treating infectious diseases (Fahim & Ismael, 2021).

Antibacterial Agents

Palkar et al. (2017) synthesized and evaluated 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones for their antibacterial properties. This research is relevant due to its focus on similar structures and their potential as novel antibacterial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can also vary widely depending on their specific structure and the biological target. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis , while others have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines .

Future Directions

The future research directions in the field of benzothiazole derivatives are likely to continue focusing on the synthesis of new derivatives with improved biological activity and reduced side effects. This includes further investigation into their mechanisms of action and the development of more efficient synthetic methods .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-15(2)32-18-10-8-17(9-11-18)24(31)28-26-23(25-27-20-6-4-5-7-21(20)33-25)19-12-13-29(16(3)30)14-22(19)34-26/h4-11,15H,12-14H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTCYHGNVMIQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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